2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine
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Overview
Description
2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a pyrazole ring bearing a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine typically involves a multi-step process. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-bromobenzaldehyde with hydrazine hydrate and an appropriate diketone under reflux conditions.
Attachment of the piperazine moiety: The pyrazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Formation of the pyrimidine ring: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.
Triazole-pyrimidine hybrids: Compounds with similar pharmacological profiles.
Uniqueness
2-{4-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]piperazin-1-YL}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole, piperazine, and pyrimidine ring system makes it a versatile scaffold for drug development and other applications.
Properties
Molecular Formula |
C18H17BrN6O |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H17BrN6O/c19-14-4-2-13(3-5-14)15-12-16(23-22-15)17(26)24-8-10-25(11-9-24)18-20-6-1-7-21-18/h1-7,12H,8-11H2,(H,22,23) |
InChI Key |
OVLTXNWVAVFUIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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